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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on cyclopropyne (C₃H₂), a highly

strained and fascinating cyclic alkyne. Due to its extreme ring strain, cyclopropyne is not a stable molecule under ordinary conditions and is

often considered a transient intermediate or a transition state. Theoretical chemistry, therefore, plays a pivotal role in elucidating its intrinsic

properties. This document summarizes key computational findings regarding its geometry, stability, strain energy, and spectroscopic properties,

offering valuable insights for professionals in computational chemistry and drug design where strained ring systems are of significant interest.

Molecular Geometry and Structure
The equilibrium geometry of cyclopropyne has been investigated using high-level ab initio quantum chemical methods. The most reliable data

comes from studies employing Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with large

correlation-consistent basis sets, such as cc-pVQZ. These calculations provide a detailed picture of the bond lengths and angles within this

unique three-membered ring containing a triple bond.

One of the most comprehensive studies on C₃H₂ isomers by Huang, Duan, and Schaefer provides detailed geometric parameters for the triplet

state of cyclopropyne (³B₂ symmetry)[1][2]. The planar singlet cyclopropyne is identified as a transition state for the interconversion of

propadienylidene isomers[1][2].

Below is a summary of the calculated geometric parameters for the triplet state of cyclopropyne.

Parameter CCSD(T)/cc-pVQZ[1][2]

Bond Lengths (Å)

C≡C 1.258

C-C 1.441

C-H 1.079

**Bond Angles (°) **

∠(C-C≡C) 65.4

∠(H-C-H) 117.8

graph Cyclopropyne_Structure {

layout="neato";

node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#202124"];
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C1 [pos="0,0.72!", label="C"];

C2 [pos="-0.62,-0.36!", label="C"];

C3 [pos="0.62,-0.36!", label="C"];

H1 [pos="-1.2,-0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"];

H2 [pos="1.2,-0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"];

C1 -- C2 [label="1.441 Å"];

C1 -- C3 [label="1.441 Å"];

C2 -- C3 [label="1.258 Å", style=bold, penwidth=2];

C2 -- H1 [label="1.079 Å"];

C3 -- H2 [label="1.079 Å"];

}

Figure 1: Optimized molecular structure of triplet cyclopropyne.

Stability and Strain Energy
Cyclopropyne is significantly less stable than its other C₃H₂ isomers, such as the globally most stable cyclopropenylidene. Its high degree of ring

strain, arising from the severe distortion of bond angles required to accommodate a triple bond within a three-membered ring, is the primary

reason for its instability. The relative energy of the triplet state of cyclopropyne has been calculated to be approximately 70.6 kcal/mol higher in

energy than cyclopropenylidene at the CCSD(T)/cc-pVQZ level of theory, including zero-point vibrational energy corrections[1][2].

The strain energy of cyclopropyne can be estimated using a homodesmotic reaction, where the number of bonds of each type is conserved on

both sides of the reaction, to cancel out systematic errors in the calculations. A suitable homodesmotic reaction for cyclopropyne is:

Cyclopropyne + 2 Ethane → Acetylene + 2 Cyclopropane

The strain energy is the enthalpy change of this reaction. Using the highly accurate enthalpy of formation data from the Active Thermochemical

Tables (ATcT)[1] and other reliable sources[2][3][4], we can calculate the strain energy.

Species Standard Enthalpy of Formation (ΔHf° at 298.15 K) [kJ/mol]

Cyclopropyne (g) 790.8 ± 1.4[1]

Ethane (g) -84.0 ± 0.3

Acetylene (g) 228.2 ± 0.7[3][5]

Cyclopropane (g) 53.3 ± 0.4

Calculated Strain Energy: ΔHrxn = [ΔHf°(Acetylene) + 2 * ΔHf°(Cyclopropane)] - [ΔHf°(Cyclopropyne) + 2 * ΔHf°(Ethane)] ΔHrxn = [228.2 + 2 *

53.3] - [790.8 + 2 * (-84.0)] ΔHrxn = 334.8 - 622.8 = -288.0 kJ/mol (approx. -68.8 kcal/mol)

The negative sign indicates that the products are significantly more stable, and the magnitude of this value represents the substantial strain

energy of cyclopropyne.

Spectroscopic Properties
Vibrational Frequencies
The vibrational frequencies of the triplet state of cyclopropyne have been calculated using the CCSD(T)/cc-pVQZ level of theory. These

theoretical predictions are crucial for the potential experimental identification of this transient species, for instance, in matrix isolation studies. The

table below summarizes the calculated harmonic vibrational frequencies and their corresponding symmetries and assignments.
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Symmetry Wavenumber (cm⁻¹)[1][2] Assignment

A₁ 3154 Symmetric C-H Stretch

A₁ 1989 C≡C Stretch

A₁ 891 Symmetric C-C Stretch

A₁ 763 CH₂ Scissoring

A₂ 842 CH₂ Twisting

B₂ 3234 Asymmetric C-H Stretch

B₂ 1101 CH₂ Rocking

B₂ 811 Asymmetric C-C Stretch

B₂ 545 CH₂ Wagging

NMR Chemical Shifts
To date, there are no specific published ab initio calculations for the ¹H and ¹³C NMR chemical shifts of cyclopropyne. This is likely due to its

transient nature, making experimental verification challenging. However, based on general principles and data from related strained molecules,

we can infer some expected characteristics.

¹H NMR: The protons in cyclopropyne would likely exhibit a chemical shift in a region that reflects the complex interplay of the ring's magnetic

anisotropy and the electronic effects of the triple bond. For comparison, the protons of cyclopropane are highly shielded and resonate at an

unusually high field (around 0.22 ppm)[6][7]. The deshielding effect of the alkyne moiety in cyclopropyne would likely shift this value downfield.

¹³C NMR: The sp-hybridized carbons of the triple bond in cyclopropyne would be expected to resonate at a significantly different chemical shift

compared to the sp²-hybridized carbons in cyclopropene or the sp³-hybridized carbons in cyclopropane (which have a chemical shift of -2.7

ppm)[8]. In linear alkynes, sp-hybridized carbons typically appear in the range of 65-90 ppm[7]. The extreme strain in cyclopropyne would

undoubtedly have a pronounced effect on these values.

Experimental and Computational Protocols
The data presented in this guide are primarily derived from high-level ab initio calculations, which are essential for studying highly reactive and

unstable molecules like cyclopropyne.

Geometry Optimization and Vibrational Frequencies
A common and reliable computational protocol for determining the properties of such species involves the following steps:

Method Selection: The Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is chosen for its high

accuracy in treating electron correlation, which is crucial for strained systems.

Basis Set Selection: A large, flexible basis set is required for accurate results. The correlation-consistent basis sets developed by Dunning,

such as cc-pVTZ or cc-pVQZ, are standard choices.

Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface corresponding to a

minimum (for a stable molecule) or a saddle point (for a transition state). This is an iterative process where the forces on the atoms are

minimized.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated by computing the second derivatives of

the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the structure is a

true minimum, while one imaginary frequency indicates a first-order saddle point (a transition state).
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Figure 2: A typical computational workflow for geometry optimization and frequency analysis.

Strain Energy Calculation
The strain energy is typically not a direct output of a quantum chemical calculation but is determined by using an appropriate isodesmic or

homodesmotic reaction, as illustrated in Section 2. The protocol is as follows:

Define a Balanced Reaction: Construct a hypothetical reaction where the molecule of interest and a set of strain-free reference compounds

react to form products with the same number and type of chemical bonds.

Calculate Enthalpies of Formation: Obtain accurate enthalpies of formation for all reactants and products. These can be from high-accuracy

composite methods like G3B3 or CBS-QB3, or from reliable experimental/thermochemical databases like the Active Thermochemical Tables

(ATcT).

Calculate Reaction Enthalpy: Apply Hess's law to determine the enthalpy of the homodesmotic reaction. The negative of this value is the strain

energy of the molecule.
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Figure 3: Logical workflow for calculating ring strain energy.

Conclusion
The quantum chemical study of cyclopropyne reveals a molecule of immense theoretical interest, characterized by extreme ring strain and

unique electronic structure. High-level computations, particularly CCSD(T) with large basis sets, have been instrumental in predicting its

geometric and vibrational properties, providing a solid foundation for its potential experimental detection. While a stable ground-state minimum for

singlet cyclopropyne has not been located, the triplet state represents a local minimum on the C₃H₂ potential energy surface. The calculated

strain energy of approximately 68.8 kcal/mol underscores its inherent instability. Although direct computational data on its NMR properties are

lacking, the established theoretical frameworks provide a clear path for future investigations. This guide serves as a foundational resource for

researchers interested in the computational exploration of highly strained and reactive intermediates, with potential applications in understanding

reaction mechanisms and designing novel molecular entities.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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